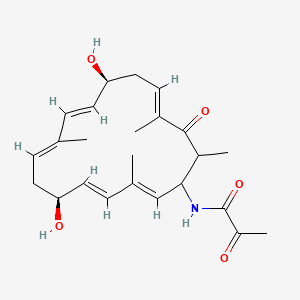

Lankacyclinone C

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C24H33NO5 |

|---|---|

Molecular Weight |

415.5 g/mol |

IUPAC Name |

N-[(2E,4E,6S,8E,10E,12S,14E)-6,12-dihydroxy-3,9,15,17-tetramethyl-16-oxocycloheptadeca-2,4,8,10,14-pentaen-1-yl]-2-oxopropanamide |

InChI |

InChI=1S/C24H33NO5/c1-15-6-10-20(27)12-8-16(2)14-22(25-24(30)19(5)26)18(4)23(29)17(3)9-13-21(28)11-7-15/h6-9,11-12,14,18,20-22,27-28H,10,13H2,1-5H3,(H,25,30)/b11-7+,12-8+,15-6+,16-14+,17-9+/t18?,20-,21+,22?/m0/s1 |

InChI Key |

SVRCRLSTJHLIAA-LPGCCWNESA-N |

Isomeric SMILES |

CC1C(/C=C(/C=C/[C@H](C/C=C(/C=C/[C@H](C/C=C(/C1=O)\C)O)\C)O)\C)NC(=O)C(=O)C |

Canonical SMILES |

CC1C(C=C(C=CC(CC=C(C=CC(CC=C(C1=O)C)O)C)O)C)NC(=O)C(=O)C |

Origin of Product |

United States |

Foundational & Exploratory

The Chemoenzymatic Discovery and Synthesis of Lankacyclinone C from Streptomyces rochei Components

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Lankacyclinone C, a novel analogue of the potent antitumor agent Lankacidin C, represents a significant development in the exploration of microbial secondary metabolites for therapeutic applications. Unlike its parent compound, this compound is not a direct product of fermentation but is synthesized through a chemoenzymatic approach. This guide details the discovery and laboratory-scale production of this compound, leveraging a key dehydrogenase enzyme from Streptomyces rochei. It provides an in-depth overview of the experimental protocols for enzyme expression and purification, the enzymatic conversion of lankacidinol precursors, and the subsequent purification of the final compound. Comprehensive quantitative data, including spectral analysis for structural elucidation and bioactivity metrics, are presented to provide a thorough technical resource for researchers in natural product chemistry, enzymology, and oncology drug development.

Introduction

Streptomyces rochei is a well-established producer of bioactive secondary metabolites, including the 17-membered polyketide antibiotic, Lankacidin C.[1][2] Lankacidins exhibit significant antimicrobial and antitumor activities, the latter attributed to their role as microtubule stabilizers.[1][3] In the quest for novel Lankacidin derivatives with potentially improved therapeutic profiles, research has extended beyond traditional fermentation and isolation to innovative chemoenzymatic strategies.

This whitepaper focuses on this compound, a Lankacidin C congener characterized by the absence of the δ-lactone moiety.[1] Its discovery was not through direct isolation from Streptomyces rochei but via a targeted chemoenzymatic synthesis. This process utilizes the pyrroloquinoline quinone-dependent dehydrogenase (Orf23), an enzyme native to Streptomyces rochei 7434AN4, to convert monocyclic lankacidinol derivatives into their corresponding C-24 keto compounds. This guide provides a detailed account of the methodologies and data associated with the synthesis, purification, and characterization of this compound.

Chemoenzymatic Synthesis of this compound

The production of this compound is a multi-step process that begins with the heterologous expression and purification of the Orf23 enzyme, followed by the enzymatic conversion of lankacidinol substrates.

Expression and Purification of Orf23 Dehydrogenase

The Orf23 enzyme is a pyrroloquinoline quinone-dependent dehydrogenase identified within the lankacidin biosynthetic gene cluster in Streptomyces rochei 7434AN4. For the synthesis of this compound, the orf23 gene is typically cloned into a suitable expression vector and expressed in a heterologous host such as E. coli.

Experimental Protocol: Orf23 Expression and Purification

-

Gene Cloning and Expression Vector Construction: The orf23 gene is amplified from the genomic DNA of Streptomyces rochei 7434AN4 and cloned into an expression vector (e.g., pET series) containing a purification tag (e.g., His-tag).

-

Heterologous Expression: The expression vector is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)). A starter culture is grown overnight and then used to inoculate a larger volume of LB medium. Protein expression is induced by the addition of IPTG, and the culture is incubated at a reduced temperature (e.g., 18-25°C) to enhance soluble protein expression.

-

Cell Lysis: Cells are harvested by centrifugation, resuspended in a lysis buffer, and lysed by sonication or high-pressure homogenization.

-

Purification: The crude lysate is clarified by centrifugation. The supernatant containing the His-tagged Orf23 enzyme is then purified using affinity chromatography (e.g., Ni-NTA resin). The column is washed to remove non-specifically bound proteins, and the Orf23 enzyme is eluted using a buffer containing a high concentration of imidazole.

-

Buffer Exchange: The purified enzyme is dialyzed against a storage buffer to remove imidazole and concentrate the protein.

Enzymatic Conversion to this compound

The purified Orf23 enzyme catalyzes the oxidation of the C-24 hydroxyl group of lankacidinol and its epimer to the corresponding keto group, yielding this compound and 2-epi-Lankacyclinone C, respectively.

Experimental Protocol: Chemoenzymatic Reaction

-

Substrate Preparation: The substrates, lankacyclinol and 2-epi-lankacyclinol, are obtained from the fermentation of Streptomyces rochei or through synthetic methods.

-

Reaction Setup: The enzymatic reaction is typically performed in a buffered solution (e.g., phosphate buffer, pH 7.0-8.0) containing the lankacidinol substrate, the purified Orf23 enzyme, and the cofactor pyrroloquinoline quinone (PQQ).

-

Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 28-37°C) with gentle agitation for a specified period (e.g., 12-24 hours).

-

Reaction Quenching and Extraction: The reaction is terminated by the addition of an organic solvent (e.g., ethyl acetate). The organic layer containing the product is separated, dried, and concentrated in vacuo.

Purification and Structure Elucidation

Following the enzymatic reaction, this compound is purified from the reaction mixture and its structure is confirmed using spectroscopic methods.

Purification of this compound

High-performance liquid chromatography (HPLC) is the primary method used for the purification of this compound.

Experimental Protocol: HPLC Purification

-

Column: A reversed-phase C18 column is typically used.

-

Mobile Phase: A gradient of water and acetonitrile (both may contain a small percentage of formic acid or trifluoroacetic acid) is employed to elute the compounds.

-

Detection: The elution profile is monitored using a UV detector, typically at a wavelength where the compounds exhibit strong absorbance.

-

Fraction Collection: Fractions corresponding to the this compound peak are collected, pooled, and lyophilized to yield the purified compound.

Structural Elucidation Data

The structure of this compound is confirmed by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Table 1: Spectroscopic Data for this compound

| Data Type | Description |

| ¹H NMR | Specific chemical shifts and coupling constants consistent with the proposed structure. Key signals would include those for the protons adjacent to the newly formed ketone and the absence of the proton at the C-24 hydroxyl group. |

| ¹³C NMR | A characteristic signal in the downfield region (around 200 ppm) corresponding to the C-24 ketone. |

| High-Resolution MS | Provides the exact mass of the molecule, confirming its elemental composition. |

Note: Specific numerical data for NMR and MS are not publicly available in the reviewed literature and would need to be determined experimentally.

Bioactivity of this compound

This compound has been evaluated for its antitumor activity and has shown moderate effects compared to bicyclic lankacidins.

Table 2: Antitumor Activity of this compound

| Compound | Cell Line(s) | Bioactivity Metric (e.g., IC₅₀) | Reference |

| This compound | Not specified in detail | Moderate antitumor activity |

Note: Specific IC₅₀ values against particular cancer cell lines are not detailed in the currently available public literature. Further studies are required to quantify the cytotoxic profile of this compound.

Conclusion

The discovery and synthesis of this compound exemplify the power of chemoenzymatic approaches in expanding the chemical diversity of natural products. By utilizing the Orf23 dehydrogenase from Streptomyces rochei, a novel Lankacidin analogue with potential therapeutic value has been created. This technical guide provides a comprehensive overview of the necessary protocols and data for the production and characterization of this compound. While initial bioactivity data suggests moderate antitumor potential, further studies are warranted to fully elucidate its mechanism of action and therapeutic efficacy. The methodologies described herein offer a solid foundation for researchers and drug development professionals to explore this and other novel derivatives of the lankacidin class.

References

Lankacyclinone C molecular formula and weight

Technical Guide: Lankacyclinone C

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available scientific data on this compound, a molecule noted for its potential therapeutic applications. The document summarizes its chemical properties, and while specific experimental details are limited in publicly accessible literature, it outlines generalized experimental workflows for the isolation and characterization of similar natural products.

Molecular Profile

This compound is identified as a lankacidin C congener. Its fundamental molecular characteristics are detailed below.

| Property | Value |

| Molecular Formula | C₂₄H₃₃NO₅[1][2] |

| Molecular Weight | 415.52 g/mol [1][2] |

Biological Activity

Preliminary research indicates that this compound possesses anti-tumor properties. While the specific mechanisms of action for this compound are not extensively detailed in the available literature, the broader class of molecules to which it belongs is known to exhibit cytotoxic effects against various cancer cell lines. The anti-cancer activity of such compounds can be mediated through various mechanisms, including the induction of apoptosis and the arrest of the cell cycle at different phases.

Generalized Experimental Protocols

Isolation and Purification of Natural Products

A common workflow for isolating a target compound from a producing microorganism is outlined below. This process typically involves cultivation of the organism, extraction of metabolites, and subsequent chromatographic purification.

Protocol Steps:

-

Strain Cultivation and Fermentation: The producing microorganism is cultured in a suitable liquid medium under optimized conditions (temperature, pH, aeration) to encourage the production of the target metabolite.

-

Biomass Separation: The microbial cells are separated from the fermentation broth by centrifugation or filtration.

-

Solvent Extraction: The cell biomass and the supernatant are typically extracted with an organic solvent (e.g., ethyl acetate, methanol) to isolate the crude mixture of secondary metabolites.

-

Chromatographic Purification: The crude extract is subjected to a series of chromatographic techniques to separate the compound of interest from other metabolites. This often involves:

-

Column Chromatography: Initial separation based on polarity using a stationary phase like silica gel.

-

High-Performance Liquid Chromatography (HPLC): Further purification to obtain the compound in high purity.

-

Structural Elucidation

Once the pure compound is isolated, its chemical structure is determined using a combination of spectroscopic techniques.

Key Techniques:

-

Mass Spectrometry (MS): Provides information about the molecular weight and molecular formula of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to determine the connectivity of atoms within the molecule, ultimately revealing its complete chemical structure.

Potential Signaling Pathways in Anti-Tumor Activity

While the specific signaling pathways affected by this compound have not been elucidated, compounds with anti-tumor activity often exert their effects by modulating key cellular signaling pathways that regulate cell proliferation, survival, and death. A generalized diagram of a hypothetical signaling cascade that could be a target for anti-tumor compounds is presented below.

This diagram illustrates how an anti-tumor compound could potentially inhibit pro-survival pathways like PI3K/AKT and MAPK, which are often dysregulated in cancer, and simultaneously activate pro-apoptotic pathways, leading to cancer cell death. Further research is necessary to determine if this compound acts through these or other mechanisms.

References

In-Depth Technical Guide to the Biological Activity of Monocyclic Lankacidins

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Monocyclic lankacidins, a subclass of the lankacidin family of polyketide antibiotics, have emerged as compounds of significant interest in drug discovery. Possessing a simpler carbocyclic core compared to their bicyclic counterparts, these molecules exhibit a compelling profile of biological activities, primarily centered on antitumor and antimicrobial effects. Their primary mechanism of antitumor action is the stabilization of microtubules, leading to cell cycle arrest and apoptosis, a mode of action shared with prominent anticancer drugs like paclitaxel. While their antimicrobial properties are less extensively characterized than those of bicyclic lankacidins, they represent a potential avenue for the development of novel antibacterial agents. This guide provides a comprehensive overview of the currently available data on the biological activities of monocyclic lankacidins, detailed experimental protocols for their evaluation, and visualizations of their mechanism of action.

Introduction

Lankacidins are a group of 17-membered macrocyclic polyketides produced by Streptomyces species. While the bicyclic members of this family, such as lankacidin C, have been more extensively studied, recent research has shed light on the biological potential of their monocyclic congeners, including lankacyclinone C and lankacyclinol. The simplified structure of monocyclic lankacidins, lacking the δ-lactone ring, makes them attractive scaffolds for chemical modification and drug development.[1][2] This technical guide synthesizes the current understanding of the biological activities of these promising compounds.

Antitumor Activity

Monocyclic lankacidin derivatives have demonstrated moderate antitumor activity.[3] Computational and experimental studies suggest that the δ-lactone moiety present in bicyclic lankacidins is not essential for their cytotoxic effects.[3][4]

Quantitative Antitumor Data

The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for key monocyclic lankacidin derivatives against various human cancer cell lines.

| Compound | Cell Line | IC50 (µM) | Reference |

| This compound | HeLa (cervical cancer) | 12.5 | |

| A549 (lung cancer) | 25 | ||

| MCF-7 (breast cancer) | 25 | ||

| 2-epi-Lankacyclinone C | HeLa (cervical cancer) | 25 | |

| A549 (lung cancer) | 50 | ||

| MCF-7 (breast cancer) | 50 |

Mechanism of Antitumor Action: Microtubule Stabilization

The primary mechanism underlying the antitumor activity of lankacidins is the stabilization of microtubules. This action is analogous to that of the widely used chemotherapeutic agent, paclitaxel. By binding to tubulin, lankacidins promote its polymerization into stable microtubules and inhibit their depolymerization. This disruption of microtubule dynamics interferes with the formation and function of the mitotic spindle, a critical apparatus for chromosome segregation during cell division. The consequence is an arrest of the cell cycle at the G2/M phase, ultimately leading to the induction of apoptosis (programmed cell death).

References

Preliminary Research Findings on the Antitumor Effects of Lankacyclinone C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lankacyclinone C, a novel semi-synthetic derivative of the natural antibiotic Lankacidin C, has emerged as a promising candidate in the landscape of antitumor research. This technical guide synthesizes the preliminary yet pivotal findings on the cytotoxic effects of this compound against various cancer cell lines. Engineered for enhanced structural amenability, this compound overcomes some of the synthetic challenges posed by its parent compound, opening new avenues for the development of potent anticancer agents. This document provides a comprehensive overview of its synthesis, quantitative antitumor activity, the methodologies employed in its evaluation, and the current understanding of its mechanism of action, including relevant cellular signaling pathways.

Introduction

Lankacidin C, a 17-membered macrocyclic polyketide antibiotic isolated from Streptomyces rochei, has long been recognized for its antimicrobial and antitumor properties.[1] Its therapeutic potential, however, has been hampered by a complex bicyclic structure that complicates medicinal chemistry efforts.[1] In a strategic effort to address this limitation, researchers have developed this compound, a monocyclic variant that retains the core pharmacophore while offering greater flexibility for structural modifications aimed at enhancing its antitumor efficacy.[1] This was achieved through a chemoenzymatic approach, utilizing the quinoprotein dehydrogenase Orf23 to convert the bicyclic δ-lactone ring of a lankacidinol precursor into a monocyclic ketone.[2] Preliminary studies, supported by computational modeling, have confirmed that this compound exhibits significant cytotoxic activity against several human cancer cell lines, validating its potential as a valuable scaffold for novel anticancer drug discovery.[2]

Quantitative Antitumor Activity

The in vitro cytotoxic effects of this compound have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells, are summarized below. These findings highlight the compound's potent, albeit variable, activity across different cancer types.

| Cell Line | Cancer Type | IC50 (µM) |

| HeLa | Human Cervical Cancer | 48.6 - 65.9 |

| A549 | Human Lung Cancer | 48.6 - 65.9 |

| MCF-7 | Human Breast Cancer | 48.6 - 65.9 |

| Table 1: In Vitro Cytotoxicity (IC50) of this compound Against Various Human Cancer Cell Lines. Data has been synthesized from reports on the cytotoxic evaluation of this compound and its derivatives. |

Experimental Protocols

The following sections detail the methodologies employed in the synthesis and cytotoxic evaluation of this compound, providing a framework for the replication and further investigation of its antitumor properties.

Chemoenzymatic Synthesis of this compound

The generation of this compound is a multi-step process that begins with the isolation of lankacidinol precursors and culminates in a key enzymatic conversion.

Step 1: Preparation of Lankacidinol Precursors Lankacidinol derivatives, such as lankacyclinol and 2-epi-lankacyclinol, are utilized as the starting material for the synthesis. These precursors can be obtained through fermentation of Streptomyces rochei or through synthetic organic chemistry methodologies.

Step 2: Enzymatic Conversion by Orf23 The defining step in the synthesis of this compound is the enzymatic conversion of the monocyclic lankacidinol derivatives. The pyrroloquinoline quinone-dependent dehydrogenase (Orf23), sourced from Streptomyces rochei, is employed to catalyze the oxidation of the C-24 hydroxyl group of the lankacidinol precursor to a keto group, yielding this compound. This reaction effectively removes the δ-lactone moiety that characterizes the parent Lankacidin C.

Step 3: Purification and Characterization Following the enzymatic reaction, this compound is purified from the reaction mixture using standard chromatographic techniques, such as high-performance liquid chromatography (HPLC). The structure and purity of the final compound are then confirmed through spectroscopic methods, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

Cytotoxicity Assays

The antitumor activity of this compound is quantified through in vitro cytotoxicity assays, which measure the compound's ability to inhibit the proliferation of cancer cells.

Cell Culture: Human cancer cell lines (e.g., HeLa, A549, MCF-7) are maintained in appropriate culture media supplemented with fetal bovine serum and antibiotics, and incubated under standard conditions (37°C, 5% CO2).

MTT Assay: The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell viability.

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with various concentrations of this compound for a specified period (e.g., 48 or 72 hours).

-

Following treatment, the MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

-

The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

The IC50 values are calculated from the dose-response curves.

Mechanism of Action and Signaling Pathways

While the precise molecular mechanisms underlying the antitumor effects of this compound are still under investigation, the activity of its parent compound, Lankacidin C, provides valuable insights into potential pathways. Lankacidin C is known to induce mitotic arrest and subsequent apoptosis by over-stabilizing microtubules, binding to the taxol site on tubulin. It is plausible that this compound shares a similar mechanism of action.

The induction of apoptosis is a common endpoint for many anticancer agents and typically involves the activation of specific signaling cascades. Key pathways that are often implicated in chemotherapy-induced apoptosis include:

-

The Intrinsic (Mitochondrial) Apoptosis Pathway: This pathway is triggered by cellular stress and involves the release of cytochrome c from the mitochondria into the cytosol. Cytochrome c then binds to Apaf-1, leading to the formation of the apoptosome and the activation of caspase-9, which in turn activates executioner caspases (e.g., caspase-3) to dismantle the cell.

-

The Extrinsic (Death Receptor) Apoptosis Pathway: This pathway is initiated by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their corresponding receptors on the cell surface, leading to the activation of caspase-8 and the subsequent activation of executioner caspases.

-

Cell Cycle Checkpoint Activation: Many antitumor agents induce DNA damage or mitotic stress, leading to the activation of cell cycle checkpoints (e.g., at the G1/S or G2/M transitions) to halt cell proliferation and allow for DNA repair or, if the damage is too severe, to trigger apoptosis.

Further research is required to elucidate which of these, or other, signaling pathways are specifically modulated by this compound to exert its cytotoxic effects.

Visualizations

Experimental Workflow

References

Lankacyclinone C: A Monocyclic Lankacidin C Congener with Retained Antitumor Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Lankacidin C, a 17-membered macrocyclic polyketide produced by Streptomyces rochei, has garnered significant interest for its dual antimicrobial and antitumor activities. Its mechanism of action in cancer cells is attributed to microtubule stabilization, mirroring the effect of paclitaxel and leading to mitotic arrest and apoptosis.[1][2] However, the structural complexity of lankacidin C, particularly its bicyclic core featuring a δ-lactone ring, presents challenges for synthetic modification and drug development. This has spurred interest in its congeners with simplified structures. Lankacyclinone C, a novel derivative lacking the δ-lactone moiety, has emerged as a promising candidate. This technical guide provides a comprehensive overview of this compound as a lankacidin C congener, detailing its synthesis, comparative biological activity, and the experimental protocols utilized for its characterization.

Introduction

The lankacidin family of antibiotics, isolated from Streptomyces rochei, are characterized by a unique 17-membered carbocyclic ring. Lankacidin C, the most well-studied member, exhibits potent activity against various cancer cell lines, including leukemia, melanoma, and breast cancer.[3][4] Its antitumor effect is mediated through the stabilization of microtubules, which disrupts the dynamics of the mitotic spindle, leading to cell cycle arrest and programmed cell death.[1] Despite its therapeutic potential, the intricate bicyclic structure of lankacidin C, containing a chemically labile δ-lactone ring, complicates efforts for analog synthesis and optimization of its pharmacological properties.

Recent research has focused on simplifying the lankacidin scaffold to create more synthetically accessible and potentially more stable analogs. This compound, a monocyclic congener of lankacidin C, was developed through a chemoenzymatic approach. This derivative, which lacks the δ-lactone ring, has been shown to retain significant antitumor activity, suggesting that this structural element is not essential for its cytotoxic effects. This guide will delve into the technical details of this compound, providing researchers with the necessary information for its synthesis, evaluation, and potential further development.

Data Presentation

Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Feature |

| Lankacidin C | C₂₅H₃₃NO₆ | 443.53 | Bicyclic core with δ-lactone ring |

| This compound | C₂₄H₃₃NO₅ | 415.52 | Monocyclic, lacks δ-lactone ring |

Comparative Cytotoxicity

The antitumor activity of this compound has been evaluated against human cancer cell lines and compared to its parent compound, lankacidin C. The half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.

| Compound | Cell Line | IC₅₀ (µM) |

| Lankacidin C | HeLa (Cervical Cancer) | 223.5 |

| T47D (Breast Cancer) | 11.1 | |

| This compound | HeLa (Cervical Cancer) | > 50 |

| T47D (Breast Cancer) | > 50 | |

| 2-epi-Lankacyclinone C | HeLa (Cervical Cancer) | 28.4 |

| T47D (Breast Cancer) | 29.5 |

Note: While this compound showed weaker activity than lankacidin C in these assays, its congener, 2-epi-lankacyclinone C, demonstrated moderate cytotoxicity, indicating the potential for further structural optimization of the monocyclic scaffold. Computational modeling suggests that the binding affinity of these monocyclic derivatives to tubulin is comparable to that of lankacidin C.

Experimental Protocols

Chemoenzymatic Synthesis of this compound

This compound is synthesized from its precursor, lankacyclinol, through an oxidation reaction catalyzed by the pyrroloquinoline quinone-dependent dehydrogenase Orf23 from Streptomyces rochei.

Materials:

-

Lankacyclinol (substrate)

-

Recombinant His-tagged Orf23 enzyme

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0)

-

Cofactors (if required by the enzyme, though often not for PQQ-dependent dehydrogenases with artificial electron acceptors)

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Purification system (e.g., silica gel chromatography or HPLC)

Procedure:

-

Enzyme Expression and Purification: The gene encoding Orf23 is cloned into an expression vector (e.g., pET vector) and transformed into a suitable host strain (e.g., E. coli BL21(DE3)). The expression of the His-tagged protein is induced (e.g., with IPTG), and the cells are harvested and lysed. The recombinant Orf23 is then purified using nickel-affinity chromatography.

-

Enzymatic Reaction: A solution of lankacyclinol in a minimal amount of a compatible solvent is added to the reaction buffer containing the purified Orf23 enzyme. The reaction mixture is incubated at an optimal temperature (e.g., 30°C) with gentle agitation for a specified period (e.g., 12-24 hours), during which the conversion of lankacyclinol to this compound is monitored (e.g., by TLC or LC-MS).

-

Product Extraction: Upon completion of the reaction, the mixture is extracted with an equal volume of an organic solvent like ethyl acetate. The organic layer, containing the product, is collected, and the solvent is evaporated under reduced pressure.

-

Purification: The crude product is purified by silica gel column chromatography or preparative HPLC to yield pure this compound. The structure of the final product is confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Tubulin Polymerization Assay

This assay is used to determine the effect of a compound on the in vitro assembly of microtubules.

Materials:

-

Purified tubulin protein

-

Polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 1 mM MgCl₂, 1 mM EGTA)

-

GTP (1 mM)

-

Test compound (this compound or lankacidin C) dissolved in DMSO

-

Paclitaxel (positive control)

-

Colchicine (negative control for stabilization)

-

Spectrophotometer capable of reading absorbance at 340 nm over time

Procedure:

-

A reaction mixture containing tubulin in polymerization buffer and GTP is prepared and kept on ice.

-

The test compound or control is added to the reaction mixture to the desired final concentration.

-

The reaction is initiated by transferring the mixture to a pre-warmed 37°C cuvette in the spectrophotometer.

-

The absorbance at 340 nm is monitored every minute for a defined period (e.g., 60 minutes). An increase in absorbance indicates tubulin polymerization.

-

The polymerization curves (absorbance vs. time) for the test compound are compared to those of the controls to determine its effect on microtubule assembly.

Immunofluorescence Staining of Microtubules

This method allows for the visualization of the microtubule network within cells to observe the effects of compound treatment.

Materials:

-

Cancer cell line (e.g., HeLa or T47D)

-

Cell culture medium and supplements

-

Glass coverslips

-

Test compound

-

Fixative (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking solution (e.g., 1% BSA in PBS)

-

Primary antibody (e.g., mouse anti-α-tubulin)

-

Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated goat anti-mouse IgG)

-

Nuclear stain (e.g., DAPI)

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Cells are seeded on glass coverslips in a petri dish and allowed to adhere overnight.

-

The cells are treated with the test compound at various concentrations for a specified duration.

-

After treatment, the cells are washed with PBS and fixed with 4% paraformaldehyde.

-

The fixed cells are permeabilized with 0.1% Triton X-100 to allow antibody entry.

-

Non-specific antibody binding is blocked by incubating the cells in a blocking solution.

-

The cells are then incubated with the primary anti-α-tubulin antibody, followed by incubation with the fluorescently labeled secondary antibody.

-

The cell nuclei are counterstained with DAPI.

-

The coverslips are mounted on microscope slides, and the microtubule morphology is observed using a fluorescence microscope.

Mandatory Visualizations

Signaling Pathway of Lankacidin-induced Apoptosis

Caption: Proposed signaling cascade initiated by lankacidins leading to apoptosis.

Experimental Workflow for this compound Synthesis and Evaluation

Caption: Workflow for the synthesis and biological testing of this compound.

Conclusion

This compound represents a significant advancement in the exploration of the lankacidin class of natural products as potential anticancer agents. Its simplified monocyclic structure, achieved through an innovative chemoenzymatic synthesis, offers a more tractable scaffold for medicinal chemistry efforts aimed at improving potency, selectivity, and pharmacokinetic properties. While initial studies indicate that the parent this compound has reduced cytotoxicity compared to lankacidin C, the retained activity of its epimer and the comparable predicted tubulin binding affinity underscore the potential of this new structural class. The detailed experimental protocols provided herein will facilitate further research into this compound and its derivatives, paving the way for the development of novel microtubule-stabilizing anticancer drugs.

References

- 1. researchgate.net [researchgate.net]

- 2. Antitumor Activity of Lankacidin Group Antibiotics Is Due to Microtubule Stabilization via a Paclitaxel-like Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Simplified antibiotic may set the stage for antitumor treatments | Hiroshima University [hiroshima-u.ac.jp]

- 4. Modular approaches to lankacidin antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Role of the Delta-Lactone Moiety in Lankacidin Antibiotics

Abstract

Lankacidins are a class of polyketide natural products that exhibit significant antimicrobial and, in some cases, antitumor activities. A defining structural feature of many lankacidins is a 17-membered macrocycle containing a β-keto-δ-lactone core. This delta-lactone moiety is not merely a structural component but is intrinsically linked to the molecule's chemical stability, biosynthetic pathway, and biological mechanism of action. This guide provides a detailed examination of the delta-lactone's role, consolidating data from structure-activity relationship studies, outlining key experimental protocols for its investigation, and illustrating the complex biological processes involved.

Introduction

Lankacidin antibiotics, isolated from Streptomyces rochei, have garnered interest due to their potent activity against various bacterial strains, including some macrolide-resistant ones.[1] Their primary mechanism of action involves the inhibition of bacterial protein synthesis by binding to the peptidyl transferase center (PTC) on the large ribosomal subunit.[2][3] The core structure of these antibiotics features a β-keto-δ-lactone, a motif that is crucial for biological activity but also contributes to the chemical instability of the scaffold.[1][4] This instability has historically impeded their therapeutic development and complicated synthetic efforts. Understanding the precise role of the delta-lactone ring is therefore paramount for the rational design of new, more stable, and potent lankacidin analogs.

The β-Keto-δ-Lactone Core: Structure and Instability

The β-keto-δ-lactone is a six-membered ring that forms a critical part of the lankacidin macrocycle. This functional group is inherently reactive and prone to degradation under both mild acidic and basic conditions. Acidic conditions can lead to the opening of the macrocycle, while basic conditions can break the lactone via decarboxylation. This chemical fragility presents a significant challenge for both total synthesis and semi-synthetic modifications.

To address this, synthetic strategies have been developed to introduce modifications aimed at increasing stability, such as the addition of a methyl group at the C4 position to suppress β-elimination processes. The inherent instability underscores the importance of late-stage formation of this moiety in synthetic routes.

Role in Mechanism of Action

The biological activity of lankacidins is dependent on their ability to bind to the bacterial ribosome and inhibit protein synthesis. Crystallographic studies have shown that lankacidin C (LC) binds at the PTC of the large ribosomal subunit, interfering with peptide bond formation.

The delta-lactone moiety plays a direct role in this interaction. The 2-methyl group on the lactone ring inserts into a hydrophobic crevice formed by nucleotides A2451 and C2452 of the 23S rRNA. This cleft is also a binding site for the aminoacyl moiety of incoming tRNA, and its occupation by the lankacidin lactone effectively blocks the progression of protein synthesis. The conformation of the macrocyclic ring, which is dictated in part by the lactone, is also critical for activity; hydrogenation of the macrocycle alters this conformation and reduces inhibitory effects.

The logical relationship between the lactone's integrity and its function is clear: a stable, correctly oriented lactone is required for precise binding to the ribosomal target.

Biosynthesis of the Delta-Lactone Moiety

The lankacidin core is assembled by a hybrid polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) system. The biosynthesis follows an assembly-line fashion, incorporating acyl-CoA and amino acid building blocks to construct the full-length polyketide chain. The formation of the β-keto-δ-lactone is a crucial final step. This cyclization is catalyzed by a thioesterase (TE) domain, which releases the completed chain from the synthase complex, leading to the intramolecular esterification that forms the six-membered lactone ring. Subsequent macrocyclization to form the 17-membered ring is then catalyzed by other enzymes, such as the flavin-dependent amine oxidase LkcE.

Structure-Activity Relationship (SAR) Data

SAR studies have been crucial in elucidating the importance of the delta-lactone ring. The synthesis and evaluation of seco- (ring-opened) and iso-lankacidins have provided direct evidence of the lactone's role. Acyclic seco-lankacidinols, which lack the macrocycle and possess a linearized lactone core, exhibit substantially reduced or no activity against common bacterial pathogens, suggesting that both the macrocycle and the pyruvamide sidechain are necessary for potent antimicrobial action. Furthermore, evaluation of iso-lankacidinol diastereomers in in vitro translation assays revealed that specific stereochemistry within and around the β-keto-δ-lactone core is important for inhibitory activity.

Table 1: Comparative Antibacterial Activity (MIC, µg/mL) of Lankacidin Analogs

| Compound | Key Structural Feature | M. luteus | B. subtilis | S. aureus | H. influenzae | Reference |

|---|---|---|---|---|---|---|

| Lankacidin C (1) | Intact Macrocycle & Lactone | Potent | Potent | Potent | N/A |

| 2,18-seco-lankacidinol B (10) | Acyclic (seco-) | No substantial activity | No substantial activity | No substantial activity | 32 | |

Note: "Potent" indicates significant activity as reported in the literature, though specific values were not collated in the cited source. "N/A" indicates data not available in the source.

Table 2: In Vitro Translation (IVT) Inhibition by Lankacidin Analogs

| Compound | Concentration | % Inhibition of E. coli Ribosome | Key Observation | Reference |

|---|---|---|---|---|

| iso-lankacidinol (12) | 10 µM | Small but measurable | Natural product shows some activity. | |

| 4-Me-iso-lankacidinols | 10 µM | No inhibition | Non-natural analogs inactive at this concentration. |

| Diastereomeric iso-lankacidinols | 10 µM | No inhibition | Stereochemistry around the lactone is critical. | |

Key Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This assay is fundamental for quantifying the antibacterial potency of lankacidin compounds.

Methodology (Broth Microdilution):

-

Bacterial Strain Preparation: Inoculate a suitable broth medium (e.g., Mueller-Hinton Broth) with a standardized suspension of the test bacterium (e.g., S. aureus, B. subtilis) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Compound Dilution: Prepare a two-fold serial dilution of the test compound (e.g., lankacidin C or an analog) in a 96-well microtiter plate.

-

Inoculation: Add the bacterial suspension to each well of the plate. Include positive (no antibiotic) and negative (no bacteria) controls.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Data Analysis: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

In Vitro Translation (IVT) Inhibition Assay

This assay directly measures the effect of a compound on ribosomal function, independent of cell permeability factors.

Methodology:

-

Reaction Setup: Assemble a reaction mixture containing an E. coli S30 extract system, a DNA template encoding a reporter protein (e.g., luciferase), amino acids, and an energy source (ATP/GTP).

-

Compound Addition: Add the lankacidin analog (typically dissolved in DMSO) to the reaction mixture at the desired final concentration (e.g., 10 µM). A DMSO-only sample serves as a negative control.

-

Incubation: Incubate the reaction at 37°C for a specified time (e.g., 1-2 hours) to allow for transcription and translation.

-

Detection: Quantify the amount of synthesized reporter protein. For luciferase, this is done by adding the appropriate substrate and measuring the resulting luminescence with a luminometer.

-

Data Analysis: Calculate the percentage of translation inhibition relative to the DMSO control.

Conclusion and Future Perspectives

The β-keto-δ-lactone moiety is a cornerstone of the lankacidin antibiotic structure, playing an indispensable role in the mechanism of action by facilitating high-affinity binding to the bacterial ribosome. Its inherent chemical instability, however, remains a major hurdle for clinical development. The data clearly show that an intact and stereochemically correct lactone core is essential for potent antibacterial activity. Future research in drug development should focus on synthetic modifications that stabilize this critical moiety without compromising its ability to interact with the ribosomal target. Modular synthetic approaches, which allow for systematic variation of the lactone core, provide a powerful platform for generating next-generation lankacidin antibiotics with improved pharmacological profiles.

References

- 1. Modular approaches to lankacidin antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. The structure of ribosome-lankacidin complex reveals ribosomal sites for synergistic antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Modular Chemical Synthesis of Streptogramin and Lankacidin Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

Initial Cytotoxicity Screening of Lankacyclinone C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical guide for the initial in vitro cytotoxicity screening of Lankacyclinone C, a novel compound with therapeutic potential. It outlines detailed experimental protocols for assessing cytotoxicity, and discusses potential mechanisms of action, including the induction of apoptosis and cell cycle arrest. This guide is intended to serve as a foundational resource for researchers initiating preclinical investigations into the anticancer properties of this compound.

Introduction

This compound is a compound of interest for its potential cytotoxic effects against cancer cells. The initial screening for cytotoxicity is a critical first step in the drug development pipeline to determine its efficacy and mechanism of action. This guide details the necessary protocols and data interpretation frameworks for these preliminary studies. While specific data for this compound is not yet publicly available, this guide utilizes established methodologies and presents data from analogous compounds to provide a robust framework for its investigation.

Quantitative Cytotoxicity Data

The primary metric for cytotoxicity is the half-maximal inhibitory concentration (IC50), which is the concentration of a drug that is required for 50% inhibition in vitro. The IC50 values for this compound would need to be experimentally determined across a panel of relevant cancer cell lines. The following table is a template for presenting such data, populated with hypothetical values for illustrative purposes.

Table 1: In Vitro Cytotoxicity of this compound against Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) after 48h |

| A549 | Lung Carcinoma | Value to be determined |

| MCF-7 | Breast Adenocarcinoma | Value to be determined |

| HeLa | Cervical Cancer | Value to be determined |

| PC-3 | Prostate Cancer | Value to be determined |

| HT-29 | Colorectal Adenocarcinoma | Value to be determined |

Experimental Protocols

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.

Materials:

-

Cancer cell lines of interest

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (in DMSO)

-

96-well plates

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[1]

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing various concentrations of this compound. Include a vehicle control (medium with DMSO) and a blank (medium only).[1]

-

Incubation: Incubate the plate for 24, 48, or 72 hours.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours.[1]

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[1]

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Apoptosis Assay by Flow Cytometry

This assay quantifies the extent of apoptosis induced by this compound using Annexin V-FITC and Propidium Iodide (PI) staining.

Materials:

-

Cancer cell lines

-

This compound

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 concentration for 24-48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Unstained and single-stained controls should be included for compensation.

-

Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

Potential Signaling Pathways

The cytotoxic effects of natural compounds are often mediated through the modulation of specific signaling pathways that control cell survival, proliferation, and death.

Induction of Apoptosis

This compound may induce apoptosis through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway. Key events in apoptosis include the activation of caspases, cleavage of poly(ADP-ribose) polymerase (PARP), and changes in the expression of Bcl-2 family proteins.[2]

Cell Cycle Arrest

Many cytotoxic agents inhibit cancer cell proliferation by inducing cell cycle arrest at specific checkpoints (e.g., G1, S, or G2/M phase). This can be investigated by flow cytometry analysis of the cell cycle distribution after PI staining. The arrest is often associated with the modulation of cyclins and cyclin-dependent kinases (CDKs).

Visualizations

Experimental Workflow

Hypothetical Apoptosis Signaling Pathway

Conclusion

This technical guide provides a framework for the initial cytotoxicity screening of this compound. The detailed protocols for cell viability and apoptosis assays, along with the illustrative data tables and pathway diagrams, offer a comprehensive starting point for investigating the anticancer potential of this novel compound. Further studies will be necessary to elucidate the precise mechanisms of action and to evaluate its efficacy in more complex preclinical models.

References

Methodological & Application

Chemoenzymatic Synthesis of Lankacyclinone C: A Detailed Protocol and Application Note

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the chemoenzymatic synthesis of Lankacyclinone C, a novel analogue of the lankacidin class of antibiotics. This approach leverages a key enzymatic oxidation step to produce the target compound from a chemically synthesized precursor. The protocols and data presented herein are intended to facilitate the reproduction and further development of this synthesis for research and drug discovery purposes.

Application Notes

This compound is a unique lankacidin derivative that lacks the δ-lactone moiety characteristic of Lankacidin C.[1][2] The chemoenzymatic strategy for its synthesis offers a targeted approach to modifying the lankacidin scaffold, enabling the exploration of structure-activity relationships. The key to this synthesis is the utilization of a pyrroloquinoline quinone-dependent dehydrogenase, Orf23, from the lankacidin producer Streptomyces rochei.[1][2][3] This enzyme demonstrates a relaxed substrate specificity, allowing it to act on synthetic monocyclic lankacidinol derivatives.

The protocol described here is divided into two main stages: the chemical synthesis of the precursor, lankacyclinol, and the enzymatic oxidation of lankacyclinol to this compound. This chemoenzymatic method provides a valuable tool for accessing novel lankacidin analogues that may possess unique biological activities, including potential antitumor properties.

Experimental Protocols

I. Chemical Synthesis of Lankacyclinol

The starting material for the enzymatic synthesis is lankacyclinol. The total synthesis of lankacyclinol has been reported in the literature. Researchers should refer to the detailed synthetic procedures outlined in publications by Williams and coworkers for a Horner-Wadsworth-Emmons macrocyclization approach. An alternative biomimetic synthesis has been described by Hong and colleagues.

A generalized workflow for the chemical synthesis is depicted below.

Caption: Generalized workflow for the chemical synthesis of lankacyclinol.

II. Enzymatic Synthesis of this compound

This protocol details the expression and purification of the recombinant Orf23 enzyme and the subsequent enzymatic conversion of lankacyclinol to this compound.

A. Expression and Purification of Recombinant Orf23

-

Gene Synthesis and Cloning: The gene encoding the Orf23 dehydrogenase from Streptomyces rochei is codon-optimized for expression in E. coli and synthesized commercially. The gene is then cloned into a suitable expression vector (e.g., pET-28a(+)) containing an N-terminal His6-tag for affinity purification.

-

Protein Expression:

-

Transform E. coli BL21(DE3) cells with the Orf23 expression plasmid.

-

Grow the transformed cells in Luria-Bertani (LB) medium containing the appropriate antibiotic at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

-

Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM.

-

Continue to incubate the culture at 18°C for 16-20 hours with shaking.

-

-

Cell Lysis and Protein Purification:

-

Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

-

Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).

-

Lyse the cells by sonication on ice.

-

Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.

-

Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

-

Wash the column with wash buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 20 mM imidazole).

-

Elute the His6-tagged Orf23 protein with elution buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 250 mM imidazole).

-

Analyze the eluted fractions by SDS-PAGE to confirm the purity of the protein.

-

Pool the pure fractions and dialyze against storage buffer (50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10% glycerol).

-

Determine the protein concentration using a Bradford assay or by measuring the absorbance at 280 nm. Store the purified enzyme at -80°C.

-

B. Enzymatic Conversion of Lankacyclinol to this compound

-

Reaction Setup:

-

In a microcentrifuge tube, prepare the reaction mixture with the following components:

-

50 mM Tris-HCl buffer (pH 8.0)

-

1 mM Lankacyclinol (dissolved in a minimal amount of DMSO)

-

0.1 mg/mL purified Orf23 enzyme

-

1 mM Pyrroloquinoline quinone (PQQ) as a cofactor

-

-

The total reaction volume is typically 1 mL. A control reaction without the enzyme should be run in parallel.

-

-

Reaction Incubation:

-

Incubate the reaction mixture at 30°C for 4-6 hours with gentle agitation.

-

-

Reaction Quenching and Product Extraction:

-

Stop the reaction by adding an equal volume of ethyl acetate.

-

Vortex the mixture vigorously for 1 minute.

-

Separate the organic and aqueous phases by centrifugation at 10,000 x g for 5 minutes.

-

Carefully collect the upper organic layer containing the product.

-

Repeat the extraction of the aqueous layer with another volume of ethyl acetate.

-

Pool the organic extracts and dry them over anhydrous sodium sulfate.

-

-

Purification of this compound:

-

Filter the dried organic extract and evaporate the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield pure this compound.

-

-

Product Characterization:

-

Confirm the identity and purity of this compound using High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Caption: Workflow for the enzymatic synthesis of this compound.

Data Presentation

| Substrate | Enzyme | Product | Conversion Yield (%) | Purity (%) |

| Lankacyclinol | Orf23 | This compound | Data to be determined | Data to be determined |

| 2-epi-Lankacyclinol | Orf23 | 2-epi-Lankacyclinone C | Data to be determined | Data to be determined |

Researchers are encouraged to perform optimization studies to maximize the conversion yield and to accurately quantify the purity of the final product using methods such as HPLC or qNMR.

References

- 1. Streptomyces as Microbial Chassis for Heterologous Protein Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Isolation, preparation, and assay of pyrroloquinoline quinone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Streptomyces as Microbial Chassis for Heterologous Protein Expression - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Lankacyclinone C Synthesis Using Orf23 Protein

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lankacidin-group antibiotics, produced by Streptomyces rochei, have garnered significant interest due to their potent antimicrobial and antitumor activities.[1] A key challenge in the development of lankacidin derivatives as therapeutic agents has been the structural complexity of their bicyclic core. Recent advancements have demonstrated the utility of the pyrroloquinoline quinone (PQQ)-dependent dehydrogenase, Orf23, from S. rochei in the chemoenzymatic synthesis of Lankacyclinone C, a novel monocyclic analogue of Lankacidin C.[1] This modification, which removes the δ-lactone ring, simplifies the core structure and opens new avenues for structure-activity relationship studies and the development of next-generation antitumor agents.[2]

These application notes provide a comprehensive overview and detailed protocols for the expression and purification of the Orf23 protein and its subsequent use in the synthesis of this compound from its precursor, Lankacyclinol.

Biochemical Pathway

The Orf23 protein functions as a dehydrogenase, catalyzing the oxidation of the C-24 hydroxyl group of lankacidinol derivatives to a keto group.[1] In the synthesis of this compound, Orf23 acts on the monocyclic precursor Lankacyclinol.

Caption: Enzymatic conversion of Lankacyclinol to this compound by Orf23.

Quantitative Data

While the feasibility of the Orf23-catalyzed synthesis of this compound has been demonstrated, specific quantitative data on reaction yields and kinetics are not yet extensively published.[1] The following table provides a template for researchers to record and compare key quantitative parameters for this enzymatic conversion.

| Parameter | Value | Units | Notes |

| Substrate (Lankacyclinol) Concentration | e.g., 1 | mM | Optimize for maximal conversion. |

| Orf23 Enzyme Concentration | e.g., 10 | µM | To be determined empirically. |

| PQQ Cofactor Concentration | e.g., 20 | µM | Should be in molar excess to the enzyme. |

| Reaction Time | e.g., 12 | hours | Monitor reaction progress over time. |

| Temperature | e.g., 30 | °C | Optimal temperature to be determined. |

| pH | e.g., 7.5 | Optimal pH to be determined. | |

| Conversion Yield | % | Determined by HPLC or LC-MS. | |

| Product (this compound) Titer | mg/L | Final concentration of the desired product. |

Experimental Protocols

The following protocols provide a detailed methodology for the production of active Orf23 and its use in the synthesis of this compound.

Protocol 1: Heterologous Expression and Purification of Orf23 Protein

This protocol describes the expression of the orf23 gene in E. coli and subsequent purification of the recombinant protein. Due to the high GC content of Streptomyces genes, codon optimization for E. coli expression is recommended.

1. Gene Synthesis and Cloning:

- Codon-optimize the orf23 gene sequence from Streptomyces rochei for expression in E. coli.

- Synthesize the optimized gene and clone it into a suitable expression vector (e.g., pET-28a(+) for an N-terminal His-tag) using standard molecular biology techniques.

- Transform the resulting plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)).

2. Protein Expression:

- Inoculate a single colony of the transformed E. coli into 50 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.

- Use the overnight culture to inoculate 1 L of fresh LB medium and grow at 37°C until the OD600 reaches 0.6-0.8.

- Induce protein expression by adding IPTG to a final concentration of 0.5 mM.

- Reduce the temperature to 18-20°C and continue to incubate for 16-18 hours with shaking.

3. Cell Lysis and Protein Purification:

- Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

- Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl pH 7.5, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).

- Lyse the cells by sonication on ice.

- Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.

- Apply the supernatant to a Ni-NTA affinity column pre-equilibrated with lysis buffer.

- Wash the column with wash buffer (50 mM Tris-HCl pH 7.5, 300 mM NaCl, 20 mM imidazole).

- Elute the His-tagged Orf23 protein with elution buffer (50 mM Tris-HCl pH 7.5, 300 mM NaCl, 250 mM imidazole).

- Analyze the eluted fractions by SDS-PAGE for purity.

- Pool the pure fractions and dialyze against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol).

- Determine the protein concentration using a Bradford assay or by measuring absorbance at 280 nm. Store the purified protein at -80°C.

Protocol 2: Chemoenzymatic Synthesis of this compound

This protocol outlines the in vitro enzymatic reaction for the conversion of Lankacyclinol to this compound using purified Orf23.

1. Reaction Setup:

- In a microcentrifuge tube, prepare the reaction mixture with the following components:

- Lankacyclinol (substrate) to a final concentration of 1 mM.

- Purified Orf23 protein to a final concentration of 10 µM.

- PQQ (cofactor) to a final concentration of 20 µM.

- Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5).

- Bring the total reaction volume to 1 mL with sterile water.

2. Incubation:

- Incubate the reaction mixture at 30°C for 12-24 hours with gentle agitation.

3. Reaction Quenching and Product Extraction:

- Stop the reaction by adding an equal volume of ethyl acetate and vortexing vigorously.

- Centrifuge to separate the phases and collect the organic (upper) layer.

- Repeat the extraction twice more.

- Pool the organic extracts and evaporate to dryness under a stream of nitrogen or using a rotary evaporator.

4. Product Analysis:

- Resuspend the dried extract in a suitable solvent (e.g., methanol).

- Analyze the sample by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the presence of this compound and determine the conversion yield.

Experimental Workflow

The overall process for the synthesis of this compound using Orf23 is depicted in the following workflow diagram.

Caption: Workflow for the production of Orf23 and synthesis of this compound.

References

Application Notes and Protocols for the Purification of Lankacyclinone C from Bacterial Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the purification of Lankacyclinone C, a bioactive secondary metabolite, from bacterial cultures of Streptomyces rochei. The following sections detail the necessary steps from fermentation to final purification, including data presentation and experimental workflows.

Introduction

This compound is a compound of interest due to its potential biological activities. Effective purification from complex bacterial fermentation broths is crucial for its characterization and further development. The following protocols outline a standard multi-step purification process involving solvent extraction, silica gel chromatography, and high-performance liquid chromatography (HPLC).

Overall Purification Workflow

The purification of this compound from Streptomyces rochei culture can be summarized in the following key stages:

Experimental Protocols

Fermentation of Streptomyces rochei

Optimal production of secondary metabolites is a critical first step. The following conditions have been found to be effective for enhancing the production of antimicrobial metabolites from Streptomyces rochei and can be adapted for this compound production.[1][2]

Protocol 3.1.1: Culture Conditions

-

Inoculum Preparation: Inoculate a suitable seed medium with a spore suspension or mycelial fragments of Streptomyces rochei. Incubate at 30-32°C for 48 hours with shaking at 200 rpm.[2]

-

Production Culture: Transfer the seed culture (e.g., 20% v/v inoculum) into the production medium.[1][2] A suitable production medium may contain glycerol (2%) as a carbon source and peptone (1%) as a nitrogen source.

-

Fermentation: Incubate the production culture at 30-32°C for 120 hours with shaking at 200 rpm. Maintain the pH of the medium at 7.5.

-

Harvesting: After the incubation period, separate the mycelial mass from the culture broth by centrifugation at 10,000 rpm for 15 minutes. The supernatant contains the secreted this compound.

Extraction of Crude this compound

Solvent extraction is a common method to isolate secondary metabolites from the fermentation broth. Ethyl acetate is a frequently used solvent for extracting compounds of medium polarity.

Protocol 3.2.1: Liquid-Liquid Extraction

-

Solvent Addition: Mix the cell-free supernatant with an equal volume of ethyl acetate in a separatory funnel.

-

Extraction: Shake the mixture vigorously for 10-15 minutes and then allow the layers to separate.

-

Collection: Collect the upper ethyl acetate layer. Repeat the extraction process two more times with fresh ethyl acetate to maximize the recovery of the target compound.

-

Concentration: Combine all the ethyl acetate fractions and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

Silica Gel Column Chromatography

This step serves to separate the crude extract into fractions of varying polarity, thereby isolating this compound from other metabolites.

Protocol 3.3.1: Column Preparation and Elution

-

Column Packing: Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent (e.g., hexane). Pour the slurry into a glass column and allow it to pack under gravity, ensuring no air bubbles are trapped.

-

Sample Loading: Dissolve the crude extract in a minimal amount of a suitable solvent and load it onto the top of the packed silica gel column.

-

Elution: Begin elution with a non-polar mobile phase (e.g., 100% hexane). Gradually increase the polarity of the mobile phase by introducing a more polar solvent (e.g., ethyl acetate) in a stepwise or linear gradient.

-

Fraction Collection: Collect the eluate in fractions of a defined volume.

-

Analysis: Monitor the fractions using Thin Layer Chromatography (TLC) to identify those containing this compound.

-

Pooling: Combine the fractions that show the presence of the target compound for further purification.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

The final purification step utilizes RP-HPLC to achieve high purity of this compound.

Protocol 3.4.1: HPLC Conditions

-

Column: A C18 reversed-phase column is commonly used for the separation of small molecules.

-

Mobile Phase: A gradient of an aqueous solvent (A) and an organic solvent (B) is typically employed.

-

Solvent A: Water with 0.1% formic acid or trifluoroacetic acid (to improve peak shape).

-

Solvent B: Acetonitrile or methanol with 0.1% acid.

-

-

Gradient Elution: Start with a high percentage of solvent A and gradually increase the percentage of solvent B over the course of the run to elute compounds of increasing hydrophobicity. A typical gradient might be from 5% to 95% solvent B over 30-40 minutes.

-

Detection: Monitor the elution profile using a UV detector at a wavelength appropriate for this compound.

-

Fraction Collection: Collect the peak corresponding to this compound.

-

Purity Analysis: Re-inject a small amount of the collected fraction into the HPLC to confirm its purity. A purity of >98% is often achievable.

Data Presentation

The efficiency of each purification step should be monitored and recorded. The following table provides a template for summarizing the quantitative data.

Table 1: Purification Summary for this compound

| Purification Step | Total Protein (mg) | Total this compound (mg) | Purity (%) | Yield (%) |

| Crude Extract | - | - | - | 100 |

| Silica Gel Chromatography | - | - | - | - |

| Reversed-Phase HPLC | - | - | >98 | - |

Conclusion

The protocols outlined in these application notes provide a robust framework for the successful purification of this compound from Streptomyces rochei cultures. Optimization of each step, particularly the mobile phase gradients in the chromatography stages, will be crucial for achieving high purity and yield. Careful monitoring and analysis at each stage are essential for a successful purification campaign.

References

Unveiling the Anti-Cancer Potential of Lankacyclinone C: Application Notes and Protocols for Leukemia and Melanoma Cell Line Investigation

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Lankacyclinone C is a novel cyclic peptide that has garnered interest for its potential therapeutic applications. This document provides detailed application notes and experimental protocols to investigate the effects of this compound on leukemia and melanoma cell lines. The methodologies outlined herein are based on established cancer research techniques and are intended to serve as a comprehensive guide for assessing the compound's anti-proliferative and apoptotic activities, as well as its impact on key cellular signaling pathways.

Application Notes

Initial investigations into the bioactivity of this compound have focused on its potential as an anti-cancer agent. While specific data on its effects on leukemia and melanoma cell lines are not yet publicly available, the following notes are based on the general principles of evaluating novel compounds for anti-neoplastic properties.

Expected Outcomes:

-

Inhibition of Cell Proliferation: this compound is hypothesized to inhibit the growth of both leukemia and melanoma cell lines in a dose-dependent manner.

-

Induction of Apoptosis: Treatment with this compound is expected to trigger programmed cell death (apoptosis) in cancer cells.

-

Modulation of Signaling Pathways: The compound may exert its effects by interfering with key signaling pathways that are commonly dysregulated in cancer, such as the MAPK and PI3K/Akt pathways.

Data Presentation:

The following tables provide a template for summarizing quantitative data obtained from the described experimental protocols.

Table 1: Cytotoxicity of this compound on Leukemia and Melanoma Cell Lines (IC50 Values)

| Cell Line | Cancer Type | IC50 (µM) after 48h | IC50 (µM) after 72h |

| Leukemia | |||

| Jurkat | T-cell ALL | Data to be entered | Data to be entered |

| K562 | CML | Data to be entered | Data to be entered |

| Melanoma | |||

| A375 | Melanoma | Data to be entered | Data to be entered |

| SK-MEL-28 | Melanoma | Data to be entered | Data to be entered |

Table 2: Apoptosis Induction by this compound

| Cell Line | Treatment (Concentration) | % Apoptotic Cells (Annexin V+) |

| Jurkat | Control | Data to be entered |

| This compound (X µM) | Data to be entered | |

| A375 | Control | Data to be entered |

| This compound (Y µM) | Data to be entered |

Table 3: Effect of this compound on Key Signaling Proteins

| Cell Line | Treatment (Concentration) | p-ERK/ERK Ratio | p-Akt/Akt Ratio | Cleaved PARP |

| K562 | Control | Data to be entered | Data to be entered | Data to be entered |

| This compound (Z µM) | Data to be entered | Data to be entered | Data to be entered | |

| SK-MEL-28 | Control | Data to be entered | Data to be entered | Data to be entered |

| This compound (W µM) | Data to be entered | Data to be entered | Data to be entered |

Experimental Protocols

The following are detailed protocols for key experiments to assess the efficacy of this compound.

Protocol 1: Cell Culture and Maintenance

-

Cell Lines:

-

Leukemia: Jurkat (T-cell acute lymphoblastic leukemia), K562 (chronic myelogenous leukemia).

-

Melanoma: A375, SK-MEL-28.

-

-

Culture Medium:

-

Jurkat and K562: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

A375 and SK-MEL-28: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

-

Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Subculturing:

-

Suspension cells (Jurkat, K562): Dilute the cell suspension with fresh medium every 2-3 days to maintain a density of 2x10^5 to 1x10^6 cells/mL.

-

Adherent cells (A375, SK-MEL-28): Passage cells when they reach 80-90% confluency using trypsin-EDTA to detach the cells.

-

Protocol 2: Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5x10^3 cells/well (adherent) or 2x10^4 cells/well (suspension) in 100 µL of culture medium.

-

Drug Treatment: After 24 hours, treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 48 and 72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: For adherent cells, remove the medium and add 100 µL of DMSO to each well. For suspension cells, centrifuge the plate, remove the supernatant, and add 100 µL of DMSO.

-

Absorbance Measurement: Shake the plate for 10 minutes and measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).

Protocol 3: Apoptosis Assay (Annexin V-FITC/PI Staining)

-

Cell Treatment: Seed cells in a 6-well plate and treat with this compound at its IC50 concentration for 48 hours.

-

Cell Harvesting:

-

Suspension cells: Collect by centrifugation.

-

Adherent cells: Detach with trypsin-EDTA and collect by centrifugation.

-

-

Staining: Wash the cells with cold PBS and resuspend in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Protocol 4: Western Blot Analysis

-

Protein Extraction: Treat cells with this compound as described for the apoptosis assay. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate with primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-Akt, anti-Akt, anti-cleaved PARP, anti-β-actin) overnight at 4°C.

-

Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: Quantify the band intensities using image analysis software and normalize to a loading control (e.g., β-actin).

Visualizations

The following diagrams illustrate the experimental workflow and a key signaling pathway potentially affected by this compound.

Application Notes & Protocols: Formulation of Lankacyclinone C for In Vivo Animal Studies

Audience: Researchers, scientists, and drug development professionals.